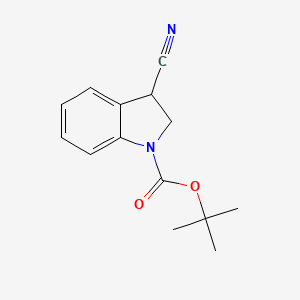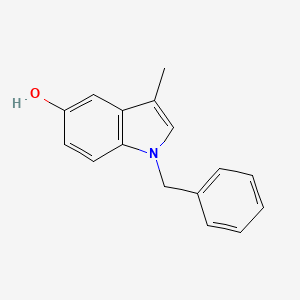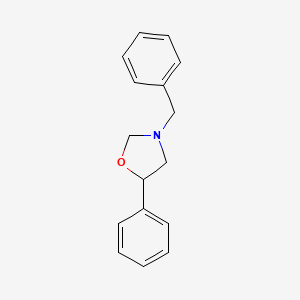
8-(Isopropylamino)theophylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Isopropylamino)theophylline is a derivative of theophylline, a well-known methylxanthine used primarily for its bronchodilator effects. Theophylline is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of an isopropylamino group to theophylline enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Isopropylamino)theophylline typically involves the introduction of an isopropylamino group to the theophylline molecule. One common method is the reaction of theophylline with isopropylamine under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained at around 50-60°C. The reaction mixture is then stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors where theophylline and isopropylamine are mixed in the presence of a suitable solvent. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
化学反応の分析
Types of Reactions
8-(Isopropylamino)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the theophylline core.
Substitution: The isopropylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized theophylline compounds.
科学的研究の応用
8-(Isopropylamino)theophylline has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of functional group modifications on theophylline.
Biology: The compound is investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Research focuses on its potential therapeutic applications, including its bronchodilator and anti-inflammatory properties.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 8-(Isopropylamino)theophylline involves several molecular targets and pathways:
Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP in cells.
Adenosine Receptor Blockade: It blocks adenosine receptors, which contributes to its bronchodilator effects.
Histone Deacetylase Activation: The compound may also activate histone deacetylases, leading to changes in gene expression and anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Theophylline: The parent compound, widely used as a bronchodilator.
Dyphylline: A derivative of theophylline with similar bronchodilator properties.
Aminophylline: A complex of theophylline and ethylenediamine, used for its bronchodilator effects.
Uniqueness
8-(Isopropylamino)theophylline is unique due to the presence of the isopropylamino group, which enhances its pharmacological properties compared to theophylline. This modification can lead to improved efficacy and reduced side effects in therapeutic applications.
特性
CAS番号 |
73908-78-8 |
|---|---|
分子式 |
C10H15N5O2 |
分子量 |
237.26 g/mol |
IUPAC名 |
1,3-dimethyl-8-(propan-2-ylamino)-7H-purine-2,6-dione |
InChI |
InChI=1S/C10H15N5O2/c1-5(2)11-9-12-6-7(13-9)14(3)10(17)15(4)8(6)16/h5H,1-4H3,(H2,11,12,13) |
InChIキー |
BRSDLGSNKASOJG-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL](/img/structure/B11869574.png)
![4-(3-Methoxypropyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11869575.png)




![6-Iodoimidazo[1,2-a]pyrazine](/img/structure/B11869598.png)
![tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B11869611.png)

